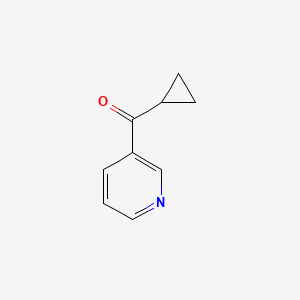
环丙基(3-吡啶基)甲酮
描述
“Cyclopropyl(3-pyridinyl)methanone” is a chemical compound with the empirical formula C9H9NO . It has a molecular weight of 147.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “Cyclopropyl(3-pyridinyl)methanone” is O=C(C1=CC=CN=C1)C2CC2 . The InChI is 1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 .
Physical And Chemical Properties Analysis
“Cyclopropyl(3-pyridinyl)methanone” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.
科学研究应用
合成和药物化学
西普西凡的合成
已合成环丙基(3-吡啶基)甲酮衍生物用作组胺H3受体拮抗剂,西普西凡是其代表,显示出在治疗中枢神经系统疾病和肥胖方面的潜力(Stark, 2000)。
抗分枝杆菌药物的开发
这些化合物已经评估其抗结核活性,显示出作为新型治疗剂对结核病的潜力(Dwivedi et al., 2005)。
抗癌和抗结核研究
某些环丙基(3-吡啶基)甲酮衍生物已在体外显示出对人类乳腺癌细胞系和结核分枝杆菌的疗效,突显了它们在癌症和结核病治疗中的潜力(Mallikarjuna, Padmashali, & Sandeep, 2014)。
化学合成和组合化学
组合支架的一锅法合成
已开发出高效、高产率的一锅法合成方法,用于环丙基苯基甲酮的合成,这些化合物在组合化学中作为支架,用于创造各种结构多样的化合物(Grover et al., 2004)。
抗结核和抗疟疾剂的制备
合成的环丙基甲酮衍生物在体外显示出对结核分枝杆菌和疟原虫的显著活性,表明它们在抗结核和抗疟疾疗法中的实用性(Ajay et al., 2010)。
材料科学和催化
超分子结构
这些化合物已用于创建复杂的分子结构,如二核金属环和锯齿链结构,突显了它们在新材料和催化剂开发中的作用(Wan et al., 2013)。
催化应用
环丙基甲酮衍生物已用于Brønsted酸催化反应,展示了它们在合成有机化学和催化中的潜力(Mothe et al., 2011)。
安全和危害
属性
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHRMMVHKXDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341245 | |
| Record name | Cyclopropyl(3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-pyridinyl)methanone | |
CAS RN |
24966-13-0 | |
| Record name | Cyclopropyl(3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

